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Compound of Interest

Compound Name: Mipsagargin

Cat. No.: B1649290

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of delivery
systems and formulations for Mipsagargin (G-202), a targeted prodrug of thapsigargin. The
information compiled herein is intended to guide researchers in the formulation,
characterization, and evaluation of Mipsagargin-based therapeutics.

Introduction to Mipsagargin and its Delivery System

Mipsagargin is a novel antineoplastic agent designed for targeted delivery to the tumor
microenvironment. It consists of a cytotoxic analog of thapsigargin, 8-O-(12-
aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide that is selectively
cleaved by prostate-specific membrane antigen (PSMA).[1] PSMA is a protease highly
expressed on the surface of prostate cancer cells and the neovasculature of many solid
tumors.[1] This targeted delivery approach aims to concentrate the cytotoxic payload at the
tumor site, minimizing systemic toxicity.[1] The primary delivery system for Mipsagargin is its
inherent prodrug design, which enhances water solubility for intravenous administration.[2]

Mipsagargin Formulations

The principal formulation of Mipsagargin developed for clinical use is a sterile solution for
intravenous infusion. While the precise composition is proprietary, literature from clinical trials
indicates the use of excipients to ensure solubility and stability.
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Table 1: Composition of Mipsagargin Intravenous Formulation (Based on Available Data)

Component Function Reference
) ) Active Pharmaceutical
Mipsagargin ,
Ingredient (Prodrug)
Polysorbate Solubilizing agent/emulsifier [3]

Propylene glycol

Co-solvent/stabilizer

[3]

Saline

Vehicle for infusion

[4]

Note: The exact concentrations of polysorbate and propylene glycol are not publicly available.

Formulation development would require optimization of these excipients to ensure drug

solubility, stability, and minimize infusion-related reactions.[3]

Experimental Data
Preclinical Efficacy

Mipsagargin has demonstrated significant antitumor activity in preclinical xenograft models.

Table 2: Summary of Preclinical Efficacy of Mipsagargin

. Dosing
Animal Model Cancer Type . Outcome Reference
Regimen
LNCaP human 56 mg/kg/day, IV ~50% average
Mice prostate cancer for 3 consecutive  tumor regression  [5]
xenografts days over 30 days
Significant
MDA-PCa2b and ] )
_ Single 3-day antitumor effects
Mice CWR22R-H [5]
course observed out to
xenografts
>30 days
MCF-7 human
) 56 mg/kg, IV, 2 >50% tumor
Mice breast cancer ) ) [5]
daily for 49 days regression
xenografts
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Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in animal models to determine the profile of

Mipsagargin.

Table 3: Pharmacokinetic Parameters of Mipsagargin in Mice

. Route of .
Animal Model Dose o . Half-life (t'%) Reference
Administration

BALB/c mice 67 mg/kg Intravenous (1V) 4.9 hours [5]

Signaling Pathway and Mechanism of Action

Mipsagargin's mechanism of action is initiated by the cleavage of its targeting peptide by
PSMA at the tumor site. This releases the active cytotoxic agent, 12-ADT-Asp.[2][6] 12-ADT-
Asp is a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA)
pump.[4] Inhibition of the SERCA pump disrupts intracellular calcium homeostasis, leading to a
sustained increase in cytosolic calcium levels. This, in turn, triggers the unfolded protein
response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis and
cell death.[4][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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